molecular formula C10H10N4O2S B5566759 methyl {[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate

methyl {[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate

Cat. No. B5566759
M. Wt: 250.28 g/mol
InChI Key: KYMQKLFVQOSLHS-UHFFFAOYSA-N
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Description

The compound “methyl {[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate” is a complex organic molecule that contains a pyridine ring and a 1,2,4-triazole ring, which are common structures in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The compound contains a pyridine ring (a six-membered ring with one nitrogen atom) and a 1,2,4-triazole ring (a five-membered ring with three nitrogen atoms). These rings are likely to contribute to the compound’s reactivity and potential biological activity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing pyridine and 1,2,4-triazole rings are known to participate in various chemical reactions, including cross-coupling reactions, substitutions, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, aromatic rings, and heteroatoms (like nitrogen and sulfur) would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures are known to have diverse biological activities .

Safety and Hazards

As with any chemical compound, handling “methyl {[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

methyl 2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-16-8(15)6-17-10-12-9(13-14-10)7-2-4-11-5-3-7/h2-5H,6H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMQKLFVQOSLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NNC(=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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